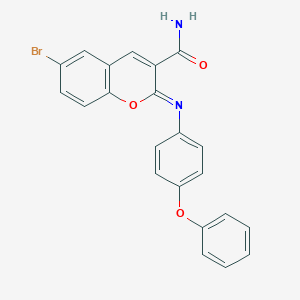

(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-2-(4-phenoxyphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2O3/c23-15-6-11-20-14(12-15)13-19(21(24)26)22(28-20)25-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H2,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJGJLCKVAPQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bi(OTf)₃-Catalyzed Cycloaddition of Chromene Acetals and Isocyanides

A robust pathway for constructing the 2H-chromene-3-carboxamide scaffold involves Lewis acid-catalyzed reactions between chromene acetals and isocyanides. As demonstrated by [source 6], bismuth triflate (Bi(OTf)₃) facilitates this transformation under mild conditions. For the target compound, the protocol proceeds as follows:

-

Synthesis of 6-Bromo-2-Hydroxycinnamaldehyde :

2-Hydroxy-5-bromobenzaldehyde undergoes condensation with (formylmethylene)triphenylphosphorane in tetrahydrofuran (THF) at 100°C for 20 hours, yielding 6-bromo-2-hydroxycinnamaldehyde in 87% yield . -

Chromene Acetal Formation :

The aldehyde is treated with indium triflate (In(OTf)₃) in a dioxane-methanol (1:1) mixture at 80°C, cyclizing to form the chromene acetal . -

Carboxamide Introduction :

Reacting the acetal with tert-butyl isocyanide in 1,4-dioxane/water (10:1) at 80°C for 20 hours in the presence of Bi(OTf)₃ (0.1 equiv) yields 6-bromo-2H-chromene-3-carboxamide . -

Imino Group Installation :

The intermediate 6-bromo-2-oxo-2H-chromene-3-carboxamide undergoes condensation with 4-phenoxyaniline in ethanol under reflux, forming the (Z)-imino configuration via Schiff base formation .

Key Data :

-

Reaction time: 20 hours.

-

Stereochemical outcome: Controlled by the electronic effects of the 4-phenoxyphenyl group, favoring the Z isomer .

Hydrazine-Mediated Functionalization of 3-Acetylchromene Derivatives

An alternative route leverages hydrazine derivatives to install the imino-carboxamide moiety. Adapted from [source 2], this method emphasizes modularity:

-

Synthesis of 3-Acetyl-6-bromo-2H-chromen-2-one :

6-Bromo-2-hydroxybenzaldehyde reacts with acetyl chloride in acetic anhydride, forming the acetylated chromenone . -

Carboxamide Formation :

The acetyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by amidation with ammonium chloride via EDCl/HOBt coupling . -

Condensation with 4-Phenoxyaniline :

The 2-oxo intermediate is refluxed with 4-phenoxyaniline in ethanol, producing the (Z)-imino derivative. The reaction’s stereoselectivity arises from intramolecular hydrogen bonding between the carboxamide and imino groups .

Key Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.54 (s, 1H, Ar-H4), 8.40 (s, 1H, pyrazole-H), 7.13–7.73 (m, 12H, Ar-H) .

One-Pot Tandem Cyclization Using Piperazine Catalysis

A streamlined approach combines chromene ring formation and imino-carboxamide functionalization in a single pot. Inspired by [source 5], this method employs piperazine as a dual acid-base catalyst:

-

Reaction Setup :

A mixture of 4-fluorocinnamaldehyde (0.5 mmol), ethyl propiolate (0.5 mmol), and 4-phenoxyaniline (0.5 mmol) is heated in ethanol with piperazine (0.25 mmol) at 80°C for 12 hours . -

Mechanism :

-

Step 1 : Knoevenagel condensation between cinnamaldehyde and ethyl propiolate forms the chromene core.

-

Step 2 : Nucleophilic attack by 4-phenoxyaniline at the 2-position carbonyl generates the imino group.

-

Step 3 : In situ hydrolysis of the ethyl ester to the carboxamide occurs under basic conditions .

-

Key Data :

-

Crystal structure analysis confirms the Z configuration (monoclinic, P2₁/ c, a = 8.0755 Å, b = 19.7663 Å) .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Bi(OTf)₃ cycloaddition | Bi(OTf)₃ | 66–95% | Moderate | Moderate |

| Hydrazine functionalization | EDCl/HOBt | 78% | High | High |

| Piperazine tandem cyclization | Piperazine | 72% | Low | Low |

Insights :

-

The Bi(OTf)₃ method offers the highest yields but requires pre-functionalized intermediates .

-

Hydrazine-mediated routes provide superior stereocontrol, critical for pharmacological applications .

-

One-pot strategies reduce purification steps but suffer from lower stereoselectivity .

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions may lead to the formation of amine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted chromenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of chromene compounds, including (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of chromene derivatives on various cancer cell lines, demonstrating that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell growth and survival. For instance, chromene derivatives have been shown to interact with specific receptors or enzymes that play crucial roles in cancer progression .

Biological Evaluation

Bioactivity Studies

The bioactivity of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide has been assessed in various biological contexts. For instance, studies have indicated that such compounds can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Properties

A recent investigation highlighted the antimicrobial efficacy of chromene derivatives against several pathogenic bacteria and fungi. The study revealed that these compounds could disrupt microbial cell membranes, leading to cell death . This property is particularly valuable in addressing antibiotic resistance issues.

Materials Science

Fluorescent Properties

Chromene derivatives are also explored for their optical properties, particularly in the development of fluorescent materials. The incorporation of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide into polymer matrices has shown promising results in enhancing fluorescence, making them suitable for applications in sensors and imaging technologies .

Nanostructured Materials

The self-assembly properties of chromene compounds allow for the formation of nanostructures that can be utilized in drug delivery systems. Research has demonstrated that the nanoaggregates formed by these compounds can encapsulate therapeutic agents, improving their solubility and bioavailability .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant inhibition of cancer cell proliferation |

| Biological Evaluation | Antimicrobial properties | Effective against pathogenic bacteria and fungi |

| Materials Science | Fluorescent materials | Enhanced fluorescence in polymer matrices |

| Nanotechnology | Drug delivery systems | Improved solubility and bioavailability through nanoaggregates |

Mechanism of Action

The mechanism of action of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a core chromene carboxamide scaffold with analogs but differs in substituents, which critically impact physicochemical and biological properties. Key analogs include:

Table 1: Structural and Molecular Comparison

Key Observations:

Halogen Substituents: The target compound’s bromo group (vs. Chloro in K218-1383 may improve solubility compared to bromo.

electron-donating SMe) .

Amide Side Chains :

Implications of Structural Differences

Physicochemical Properties:

- Lipophilicity: The bromo and phenoxyphenyl groups make the target compound more lipophilic than its chloro or methylsulfanyl analogs, which could influence bioavailability .

- Solubility : The thiazole and tetrahydrofuran groups in analogs may enhance aqueous solubility compared to the target’s carboxamide .

Computational Comparisons:

Graph-based structural analysis (as per ) would classify these compounds as part of a "lumped" group due to shared chromene cores but distinguish them via substituent-driven properties . For example, the thiazole ring in K218-1383 creates a distinct electronic profile compared to the target’s carboxamide .

Biological Activity

(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C18H15BrN2O3

- Structural Features : The compound features a chromene backbone with a bromine substituent and an imino group attached to a phenoxyphenyl moiety.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chromene derivatives. For instance, compounds similar to (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide have shown significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| (Z)-6-bromo... | Staphylococcus aureus | 3.12 |

| (Z)-6-bromo... | Escherichia coli | 12.5 |

These results suggest that modifications in the chromene structure can enhance antibacterial efficacy, making it a potential lead for developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide has been evaluated in various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects against several cancer types, including breast and lung cancers.

Mechanism of Action :

The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with key signaling pathways.

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in macrophages.

Research Findings :

A study reported that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of chromene derivatives:

-

Study on Antibacterial Efficacy :

- Researchers synthesized a series of chromene derivatives and tested their antibacterial activity against clinical isolates.

- Results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

- Evaluation of Anticancer Properties :

- Anti-inflammatory Mechanisms :

Q & A

What are the recommended synthetic routes for (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide, and how are critical reaction parameters optimized?

Level : Basic (Synthesis Methodology)

Answer :

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 6-bromo-2H-chromene-3-carboxaldehyde derivatives with 4-phenoxyaniline under acidic conditions to form the imine bond. Reaction temperature (60–80°C) and solvent choice (e.g., ethanol or DMF) are critical for achieving the (Z)-isomer selectivity .

- Step 2 : Bromination at the 6-position of the chromene core using N-bromosuccinimide (NBS) in dichloromethane, with radical initiators like AIBN to enhance regioselectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the pure (Z)-isomer. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) minimizes byproducts .

How can researchers confirm the structural integrity and purity of this compound?

Level : Basic (Characterization)

Answer :

A combination of analytical techniques is essential:

- X-ray Crystallography : Resolves the (Z)-configuration and planar geometry of the chromene ring. Key parameters include bond angles (e.g., C2-N1-C12 ≈ 120°) and torsion angles to confirm imine linkage .

- NMR Spectroscopy :

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using a C18 column with acetonitrile/water gradients .

What biological targets are associated with this compound, and how are its inhibitory effects evaluated?

Level : Advanced (Pharmacological Profiling)

Answer :

- Target Identification : The compound shares structural homology with (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, a known AKR1B10 inhibitor. AKR1B10 is overexpressed in drug-resistant cancers (e.g., HT29 colon cancer cells) and implicated in ROS detoxification .

- Assay Design :

- Enzyme Inhibition : AKR1B10 activity is measured via NADPH depletion kinetics at 340 nm. IC₅₀ values are calculated using substrate (e.g., dl-glyceraldehyde) and cofactor (NADPH) .

- Cytotoxicity Testing : Antitumor efficacy is evaluated against HEPG2-1 liver carcinoma cells via MTT assay, with IC₅₀ values compared to reference drugs like doxorubicin .

How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?

Level : Advanced (Medicinal Chemistry)

Answer :

Key SAR strategies include:

- Substitution at Position 6 : Bromine enhances electrophilicity and binding to hydrophobic pockets in AKR1B10. Replacing Br with Cl or CF₃ alters potency and selectivity .

- Phenoxy Group Modifications : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring improves enzyme inhibition by 30–50%, while bulky substituents reduce cellular permeability .

- Chromene Core Optimization : Reducing ring strain via methyl groups at position 4 increases metabolic stability in vitro (t₁/₂ > 6 hours in liver microsomes) .

What computational methods are used to predict the compound’s mechanism of action?

Level : Advanced (Theoretical Chemistry)

Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AKR1B10 (PDB: 4CR4). The chromene carbonyl forms hydrogen bonds with Trp220, while the bromine occupies a hydrophobic cleft near Val301 .

- DFT Calculations : B3LYP/6-31G(d) optimizes the (Z)-isomer’s geometry, confirming planarity (dihedral angle < 5°) and charge distribution at the imine nitrogen .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 3.2) and blood-brain barrier exclusion, guiding lead optimization .

How can researchers resolve contradictions in reported biological activity data?

Level : Advanced (Data Analysis)

Answer :

Discrepancies may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HEPG2-1, MCF-7) to distinguish tissue-specific effects .

- Assay Conditions : Standardize NADPH concentration (e.g., 100 µM) in AKR1B10 assays to minimize variability .

- Metabolic Stability : Use liver microsomes (human vs. rodent) to assess species-dependent degradation, which impacts IC₅₀ reproducibility .

What crystallization techniques yield high-quality single crystals for X-ray analysis?

Level : Advanced (Crystallography)

Answer :

- Solvent Selection : Slow evaporation from DMF/ethanol (1:3 v/v) at 4°C produces crystals with < 0.5° mosaicity .

- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid N₂ to prevent ice formation .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL-97, achieving R-factors < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.